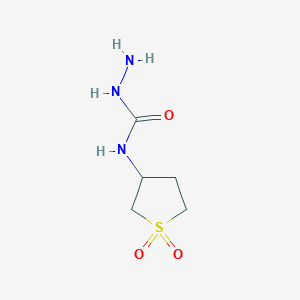

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide

Description

Properties

IUPAC Name |

1-amino-3-(1,1-dioxothiolan-3-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O3S/c6-8-5(9)7-4-1-2-12(10,11)3-4/h4H,1-3,6H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEADRGFQUTXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide undergoes various chemical reactions, including:

Oxidation: The sulfone group can undergo further oxidation under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydrazinecarboxamide moiety can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group and hydrazinecarboxamide moiety play crucial roles in binding to these targets and modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The hydrazinecarboxamide group is a common feature among the compounds discussed here, but substituents and additional rings significantly alter their properties. Below is a comparative analysis:

Table 1: Structural and Molecular Data Comparison

Key Observations:

- Sulfone and Hydrazinecarboxamide Core : The target compound shares the sulfonated tetrahydrothiophene and hydrazinecarboxamide backbone with and derivatives, but lacks the extended heterocyclic systems (e.g., indazole in ) .

- Conversely, the methoxyphenylethyl group in may confer distinct pharmacokinetic properties .

- Functional Analogues : Patent compounds () with similar hydrazinecarboxamide motifs but varied aryl/halogen substituents highlight the pharmacophore’s versatility in sodium channel blocking .

Pharmacological and Physicochemical Considerations

- Bioactivity : The patent literature () positions hydrazinecarboxamides as sodium channel blockers, implying the target compound may share this activity. However, substituent variations (e.g., indazole in ) could modulate target specificity or potency .

- Physicochemical Properties : The absence of data on the target compound’s solubility, melting point, or logP limits direct comparison. By contrast, and provide molecular weights but lack experimental property data .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide is a compound of increasing interest in the field of medicinal chemistry due to its biological activities, particularly as a modulator of G protein-gated inwardly-rectifying potassium (GIRK) channels. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Target and Mode of Action

The primary target of this compound is the GIRK channels. These channels are crucial in regulating cellular excitability and are implicated in various physiological processes including pain perception, epilepsy, and anxiety disorders. The compound functions as an activator of GIRK channels, leading to a decrease in cellular excitability.

Biochemical Pathways

The activation of GIRK channels by this compound influences several biochemical pathways. By modulating the flow of potassium ions across the cell membrane, it can alter neurotransmitter release and neuronal firing rates, making it a potential target for treating neurological conditions.

2. Pharmacokinetics and Stability

Research indicates that compounds with similar structures exhibit nanomolar potency as GIRK1/2 activators and show improved metabolic stability compared to traditional urea-based compounds. This suggests that this compound may have favorable pharmacokinetic properties, enhancing its potential for therapeutic use.

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound effectively activates GIRK channels, leading to significant changes in cellular excitability. The compound's interaction with these channels has been quantitatively assessed through various assays measuring ion flow and cellular responses.

3.2 Case Studies

A notable study showcased the compound's effects on neuronal cells under conditions mimicking epilepsy. The results indicated a marked reduction in neuronal excitability when treated with this compound, suggesting its potential utility in managing seizure disorders.

4. Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity | Potency |

|---|---|---|---|

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Structure | GIRK channel activator | Nanomolar |

| N-(pyridin-4-yl)hydrazinecarboxamide | Structure | Moderate GIRK modulation | Micromolar |

This table compares this compound with similar compounds that also target GIRK channels but differ in their potency and biological activity profiles.

5. Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research into its therapeutic applications, particularly in neurology and psychiatry. Its ability to modulate GIRK channels positions it as a candidate for developing novel treatments for conditions such as epilepsy and anxiety disorders.

Future research should focus on:

- Detailed pharmacokinetic studies to establish safety profiles.

- Expanded in vivo studies to assess therapeutic efficacy.

- Exploration of potential side effects associated with long-term use.

Q & A

Q. What strategies address polymorphism challenges in formulation development?

- Methodological Answer : Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Characterize forms using powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS). Optimize crystallization conditions (e.g., cooling rate) to isolate the most thermodynamically stable form. Use nano-milling to improve solubility of high-melting-point polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.